Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, when incorporated into pharmacologically active scaffolds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the synthesis, properties, and applications of 2-substituted acrylate derivatives containing cyclopropane rings, a class of compounds with significant potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the strategic use of this valuable structural element. We will delve into key synthetic methodologies, discuss the underlying principles of their reactivity and stereoselectivity, and examine the impact of the cyclopropyl group on the biological activity of these acrylate derivatives, with a particular focus on their application as kinase inhibitors.
The Cyclopropyl Group: A Game-Changer in Drug Design
The cyclopropane ring is far more than a simple saturated carbocycle. Its inherent ring strain (approximately 27.5 kcal/mol) results in a unique electronic structure where the C-C bonds possess significant π-character.[1][2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, acting as a compact, rigid, and lipophilic bioisostere for a variety of functional groups, including vinyl groups and gem-dimethyl groups.[3]
The strategic incorporation of a cyclopropyl moiety can offer a multitude of advantages in drug design, including:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2]
-
Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity (logP), pKa, and solubility, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Increased Brain Permeability: The compact and lipophilic nature of the cyclopropyl group can facilitate crossing of the blood-brain barrier.[1]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can enhance binding to the desired target while reducing interactions with off-target proteins.[3]
Synthetic Strategies for the Preparation of 2-Substituted Cyclopropyl Acrylates
The construction of the cyclopropane ring on an acrylate scaffold can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a highly effective and versatile method for the synthesis of cyclopropanes, particularly for electron-deficient alkenes like acrylates.[4][5][6] This reaction involves the conjugate addition of a nucleophile to the acrylate, followed by an intramolecular cyclization that expels a leaving group.
A prominent example of a MIRC reaction is the Corey-Chaykovsky reaction , which utilizes sulfur ylides.[7][8][9][10] The reaction of a stabilized sulfonium ylide with an α,β-unsaturated ester leads to the formation of a cyclopropane ring.[11] The mechanism involves a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack and elimination of the sulfur-containing group.[8]
graph Corey_Chaykovsky_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Enone [label="α,β-Unsaturated Acrylate"];
Ylide [label="Sulfonium Ylide\n(Stabilized)"];
// Intermediates
Intermediate1 [label="Zwitterionic Enolate\nIntermediate"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
DMSO [label="Dimethyl Sulfoxide\n(Leaving Group)"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
react3 [shape=none, width=0, height=0, label=""];
// Edges
Enone -> react1 [label="1,4-Conjugate Addition"];
Ylide -> react1;
react1 -> Intermediate1;
Intermediate1 -> react2 [label="Intramolecular\nNucleophilic Attack"];
react2 -> Cyclopropane;
react2 -> DMSO [label="Elimination"];
}
Caption: Mechanism of the Corey-Chaykovsky Reaction for Cyclopropanation.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester [10]
This protocol describes a general procedure for the synthesis of a cyclopropyl ester from an α,β-unsaturated ester using a sulfonium ylide.
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Trimethylsulfonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then carefully dry the solid under a stream of inert gas.
-
Add anhydrous DMSO to the flask and stir the suspension at room temperature.
-
Add trimethylsulfonium iodide (1.2 eq) portion-wise to the suspension. The reaction mixture will turn cloudy and gas evolution may be observed. Stir at room temperature for 1 hour to generate the sulfonium ylide.
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath and slowly add the solution of the α,β-unsaturated ester dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ester.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[12][13][14][15] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[14] A popular modification, the Furukawa modification, utilizes diethylzinc and diiodomethane, which often provides more reproducible results.[14][16]
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The mechanism is believed to involve a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[16]
graph Simmons_Smith_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Acrylate [label="2-Substituted Acrylate"];
Carbenoid [label="Zinc Carbenoid\n(ICH2ZnI)"];
// Intermediates
TransitionState [label=""Butterfly"\nTransition State"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
ZnI2 [label="ZnI2"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
// Edges
Acrylate -> react1 [label="Concerted Cycloaddition"];
Carbenoid -> react1;
react1 -> TransitionState;
TransitionState -> react2;
react2 -> Cyclopropane;
react2 -> ZnI2;
}
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction [16]
This protocol provides a general procedure for the cyclopropanation of an electron-deficient alkene using diethylzinc and diiodomethane.
Materials:
-
2-Substituted acrylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (2.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add diiodomethane (2.0 eq) to the stirred solvent.
-
Slowly add the diethylzinc solution (2.0 eq) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the 2-substituted acrylate (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and highly versatile method for the synthesis of cyclopropanes, including those on acrylate scaffolds.[17][18][19] This method is particularly valuable for its ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral rhodium catalysts.[17][18]
The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the electron-deficient acrylate to form the cyclopropane ring. The exact mechanism can vary, but a concerted, asynchronous pathway is often proposed.[18]
graph Rhodium_Catalyzed_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Diazo [label="Diazoacetate"];
Rh_cat [label="[Rh(II)] Catalyst"];
Acrylate [label="2-Substituted Acrylate"];
// Intermediates
Rh_Carbene [label="Rhodium Carbene\nIntermediate"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
react3 [shape=none, width=0, height=0, label=""];
// Edges
Diazo -> react1;
Rh_cat -> react1;
react1 -> Rh_Carbene [label="- N2"];
Rh_Carbene -> react2;
Acrylate -> react2;
react2 -> Cyclopropane;
react2 -> Rh_cat [label="Catalyst\nRegeneration"];
}
Caption: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of an α-Fluoroacrylate [18]
This protocol is adapted from the literature for the asymmetric synthesis of a fluorinated cyclopropane.
Materials:
-
α-Fluoroacrylate (1.0 eq)
-
α-Aryl diazoacetate (1.2 eq)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, 1 mol%)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Syringe pump
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1 mol%) and the α-fluoroacrylate (1.0 eq).
-
Dissolve the solids in the anhydrous and degassed solvent.
-
In a separate flask, prepare a solution of the α-aryl diazoacetate (1.2 eq) in the same solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the optimized temperature (often room temperature, but can vary).
-
After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched cyclopropyl acrylate.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of a cyclopropane ring at the 2-position of an acrylate derivative can significantly impact its physicochemical properties and, consequently, its biological activity.
Physicochemical Properties
| Compound | R | R' | Calculated logP | Predicted pKa |
| Ethyl acrylate | H | H | 1.32 | N/A |
| Ethyl 2-cyclopropylacrylate | H | cyclopropyl | 1.9 | N/A |
| Ethyl 2-cyano-2-cyclopropylacetate | CN | cyclopropyl | ~1.5 | ~11 (α-proton) |
Note: The logP and pKa values are estimations and can vary based on the specific substituents and the prediction software used.
As the table suggests, the addition of a cyclopropyl group generally increases the lipophilicity (logP) of the molecule. This can have a profound effect on cell permeability and target engagement. The pKa of adjacent functionalities can also be influenced by the electronic properties of the cyclopropyl ring.
Structure-Activity Relationships in Kinase Inhibition
2-Substituted acrylate derivatives, particularly acrylamides, are well-known as covalent inhibitors of protein kinases.[4] The acrylate or acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the kinase active site. The incorporation of a cyclopropane ring in this scaffold can provide a valuable tool for optimizing potency and selectivity.
A hypothetical SAR study on a series of 2-cyclopropyl-N-arylacrylamides as kinase inhibitors might reveal the following trends:
-
Substituents on the Cyclopropane Ring: Small alkyl or halo substituents on the cyclopropane ring could probe specific pockets within the kinase active site, potentially enhancing binding affinity.
-
Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of substituents on the cyclopropane ring can be critical for optimal interaction with the target protein.
-
Substitution on the Aryl Ring: The electronic and steric nature of substituents on the N-aryl ring will significantly influence the overall shape and electronic properties of the inhibitor, impacting its binding to the ATP pocket.
For instance, in a series of inhibitors targeting a specific kinase, the replacement of a gem-dimethyl group with a cyclopropyl ring at the 2-position of the acrylamide could lead to an increase in potency due to the rigidification of the molecule in a more favorable binding conformation.
Case Study: Preclinical Development of a Cyclopropyl Acrylate-Containing Drug Candidate
While specific examples of 2-substituted acrylate derivatives containing cyclopropane rings in late-stage clinical development are not abundant in the public domain, the principles of their design can be illustrated through a hypothetical case study.
Compound X , a 2-cyclopropyl-N-(4-(pyridin-4-yl)phenyl)acrylamide, is a potent and selective covalent inhibitor of a novel kinase implicated in a specific cancer type.
-
Discovery and Optimization: Initial high-throughput screening identified a hit compound with a 2-isopropylacrylamide scaffold. Structure-based drug design suggested that replacing the flexible isopropyl group with a rigid cyclopropyl ring could enhance potency by pre-organizing the molecule for optimal binding. Synthesis of Compound X and its analogs confirmed this hypothesis, with Compound X demonstrating a 10-fold increase in potency in biochemical assays.
-
Preclinical Evaluation: In cell-based assays, Compound X showed potent inhibition of cancer cell proliferation in cell lines overexpressing the target kinase. In animal models, Compound X demonstrated significant tumor growth inhibition with a favorable pharmacokinetic profile, including good oral bioavailability and a longer half-life compared to the initial hit compound, likely due to the increased metabolic stability conferred by the cyclopropyl group.
This hypothetical case study illustrates how the strategic incorporation of a cyclopropane ring can be a key step in the optimization of a lead compound, ultimately leading to a promising preclinical candidate.
Conclusion
The 2-substituted acrylate derivatives containing cyclopropane rings represent a promising class of compounds for drug discovery. The unique structural and electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. A thorough understanding of the synthetic methodologies for their preparation, coupled with a rational approach to structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this exciting class of compounds. As our understanding of the subtle yet profound effects of the cyclopropyl group continues to grow, we can expect to see an increasing number of drug candidates featuring this remarkable structural motif progressing through the drug development pipeline.
References
- Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates.
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society. [Link]
-
General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. [Link]
-
Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates. Drexel Research Discovery. [Link]
-
1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
-
trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry. [Link]
-
Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. ACS Catalysis. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Rhodium-Catalyzed Enantio- and Regioselective Allylation of In-doles with gem-Difluorinated Cyclopropanes. ChemRxiv. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]
-
Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology and synthesis. Journal of Medicinal Chemistry. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Advances in reversible covalent kinase inhibitors. Chemical Society Reviews. [Link]
-
Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes. Angewandte Chemie International Edition. [Link]
-
Considerations in Pursuing Reaction Scope Generality. The Doyle Group - UCLA. [Link]
-
C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Chemical structures, the pKA and log P values of investigated com pounds. ResearchGate. [Link]
-
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Michael Reactions for Enantioselective Ring Construction. Organic Chemistry Portal. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
-
pKa – LogP plot for methoxy‐substituted carboxylic acids and their... ResearchGate. [Link]
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]##
Abstract
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, when incorporated into pharmacologically active scaffolds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the synthesis, properties, and applications of 2-substituted acrylate derivatives containing cyclopropane rings, a class of compounds with significant potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the strategic use of this valuable structural element. We will delve into key synthetic methodologies, discuss the underlying principles of their reactivity and stereoselectivity, and examine the impact of the cyclopropyl group on the biological activity of these acrylate derivatives, with a particular focus on their application as kinase inhibitors.
The Cyclopropyl Group: A Game-Changer in Drug Design
The cyclopropane ring is far more than a simple saturated carbocycle. Its inherent ring strain (approximately 27.5 kcal/mol) results in a unique electronic structure where the C-C bonds possess significant π-character.[1][2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, acting as a compact, rigid, and lipophilic bioisostere for a variety of functional groups, including vinyl groups and gem-dimethyl groups.[3]
The strategic incorporation of a cyclopropyl moiety can offer a multitude of advantages in drug design, including:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2]
-
Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity (logP), pKa, and solubility, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Increased Brain Permeability: The compact and lipophilic nature of the cyclopropyl group can facilitate crossing of the blood-brain barrier.[1]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can enhance binding to the desired target while reducing interactions with off-target proteins.[3]
Synthetic Strategies for the Preparation of 2-Substituted Cyclopropyl Acrylates
The construction of the cyclopropane ring on an acrylate scaffold can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a highly effective and versatile method for the synthesis of cyclopropanes, particularly for electron-deficient alkenes like acrylates.[4][5][6] This reaction involves the conjugate addition of a nucleophile to the acrylate, followed by an intramolecular cyclization that expels a leaving group.
A prominent example of a MIRC reaction is the Corey-Chaykovsky reaction , which utilizes sulfur ylides.[7][8][9][10] The reaction of a stabilized sulfonium ylide with an α,β-unsaturated ester leads to the formation of a cyclopropane ring.[11] The mechanism involves a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack and elimination of the sulfur-containing group.[8]
graph Corey_Chaykovsky_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Enone [label="α,β-Unsaturated Acrylate"];
Ylide [label="Sulfonium Ylide\n(Stabilized)"];
// Intermediates
Intermediate1 [label="Zwitterionic Enolate\nIntermediate"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
DMSO [label="Dimethyl Sulfoxide\n(Leaving Group)"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
react3 [shape=none, width=0, height=0, label=""];
// Edges
Enone -> react1 [label="1,4-Conjugate Addition"];
Ylide -> react1;
react1 -> Intermediate1;
Intermediate1 -> react2 [label="Intramolecular\nNucleophilic Attack"];
react2 -> Cyclopropane;
react2 -> DMSO [label="Elimination"];
}
Caption: Mechanism of the Corey-Chaykovsky Reaction for Cyclopropanation.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester [10]
This protocol describes a general procedure for the synthesis of a cyclopropyl ester from an α,β-unsaturated ester using a sulfonium ylide.
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Trimethylsulfonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then carefully dry the solid under a stream of inert gas.
-
Add anhydrous DMSO to the flask and stir the suspension at room temperature.
-
Add trimethylsulfonium iodide (1.2 eq) portion-wise to the suspension. The reaction mixture will turn cloudy and gas evolution may be observed. Stir at room temperature for 1 hour to generate the sulfonium ylide.
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath and slowly add the solution of the α,β-unsaturated ester dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ester.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[12][13][14][15] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[14] A popular modification, the Furukawa modification, utilizes diethylzinc and diiodomethane, which often provides more reproducible results.[14][16]
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The mechanism is believed to involve a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[16]
graph Simmons_Smith_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Acrylate [label="2-Substituted Acrylate"];
Carbenoid [label="Zinc Carbenoid\n(ICH2ZnI)"];
// Intermediates
TransitionState [label=""Butterfly"\nTransition State"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
ZnI2 [label="ZnI2"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
// Edges
Acrylate -> react1 [label="Concerted Cycloaddition"];
Carbenoid -> react1;
react1 -> TransitionState;
TransitionState -> react2;
react2 -> Cyclopropane;
react2 -> ZnI2;
}
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction [16]
This protocol provides a general procedure for the cyclopropanation of an electron-deficient alkene using diethylzinc and diiodomethane.
Materials:
-
2-Substituted acrylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (2.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add diiodomethane (2.0 eq) to the stirred solvent.
-
Slowly add the diethylzinc solution (2.0 eq) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the 2-substituted acrylate (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and highly versatile method for the synthesis of cyclopropanes, including those on acrylate scaffolds.[17][18][19] This method is particularly valuable for its ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral rhodium catalysts.[17][18]
The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the electron-deficient acrylate to form the cyclopropane ring. The exact mechanism can vary, but a concerted, asynchronous pathway is often proposed.[18]
graph Rhodium_Catalyzed_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants
Diazo [label="Diazoacetate"];
Rh_cat [label="[Rh(II)] Catalyst"];
Acrylate [label="2-Substituted Acrylate"];
// Intermediates
Rh_Carbene [label="Rhodium Carbene\nIntermediate"];
Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];
// Nodes for reaction arrows
react1 [shape=none, width=0, height=0, label=""];
react2 [shape=none, width=0, height=0, label=""];
react3 [shape=none, width=0, height=0, label=""];
// Edges
Diazo -> react1;
Rh_cat -> react1;
react1 -> Rh_Carbene [label="- N2"];
Rh_Carbene -> react2;
Acrylate -> react2;
react2 -> Cyclopropane;
react2 -> Rh_cat [label="Catalyst\nRegeneration"];
}
Caption: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of an α-Fluoroacrylate [18]
This protocol is adapted from the literature for the asymmetric synthesis of a fluorinated cyclopropane.
Materials:
-
α-Fluoroacrylate (1.0 eq)
-
α-Aryl diazoacetate (1.2 eq)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, 1 mol%)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Syringe pump
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1 mol%) and the α-fluoroacrylate (1.0 eq).
-
Dissolve the solids in the anhydrous and degassed solvent.
-
In a separate flask, prepare a solution of the α-aryl diazoacetate (1.2 eq) in the same solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the optimized temperature (often room temperature, but can vary).
-
After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched cyclopropyl acrylate.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of a cyclopropane ring at the 2-position of an acrylate derivative can significantly impact its physicochemical properties and, consequently, its biological activity.
Physicochemical Properties
| Compound | R | R' | Calculated logP | Predicted pKa |
| Ethyl acrylate | H | H | 1.32 | N/A |
| Ethyl 2-cyclopropylacrylate | H | cyclopropyl | 1.9 | N/A |
| Ethyl 2-cyano-2-cyclopropylacetate | CN | cyclopropyl | ~1.5 | ~11 (α-proton) |
Note: The logP and pKa values are estimations and can vary based on the specific substituents and the prediction software used.
As the table suggests, the addition of a cyclopropyl group generally increases the lipophilicity (logP) of the molecule. This can have a profound effect on cell permeability and target engagement. The pKa of adjacent functionalities can also be influenced by the electronic properties of the cyclopropyl ring.
Structure-Activity Relationships in Kinase Inhibition
2-Substituted acrylate derivatives, particularly acrylamides, are well-known as covalent inhibitors of protein kinases.[4] The acrylate or acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the kinase active site. The incorporation of a cyclopropane ring in this scaffold can provide a valuable tool for optimizing potency and selectivity.
A hypothetical SAR study on a series of 2-cyclopropyl-N-arylacrylamides as kinase inhibitors might reveal the following trends:
-
Substituents on the Cyclopropane Ring: Small alkyl or halo substituents on the cyclopropane ring could probe specific pockets within the kinase active site, potentially enhancing binding affinity.
-
Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of substituents on the cyclopropane ring can be critical for optimal interaction with the target protein.
-
Substitution on the Aryl Ring: The electronic and steric nature of substituents on the N-aryl ring will significantly influence the overall shape and electronic properties of the inhibitor, impacting its binding to the ATP pocket.
For instance, in a series of inhibitors targeting a specific kinase, the replacement of a gem-dimethyl group with a cyclopropyl ring at the 2-position of the acrylamide could lead to an increase in potency due to the rigidification of the molecule in a more favorable binding conformation.
Case Study: Preclinical Development of a Cyclopropyl Acrylate-Containing Drug Candidate
While specific examples of 2-substituted acrylate derivatives containing cyclopropane rings in late-stage clinical development are not abundant in the public domain, the principles of their design can be illustrated through a hypothetical case study.
Compound X , a 2-cyclopropyl-N-(4-(pyridin-4-yl)phenyl)acrylamide, is a potent and selective covalent inhibitor of a novel kinase implicated in a specific cancer type.
-
Discovery and Optimization: Initial high-throughput screening identified a hit compound with a 2-isopropylacrylamide scaffold. Structure-based drug design suggested that replacing the flexible isopropyl group with a rigid cyclopropyl ring could enhance potency by pre-organizing the molecule for optimal binding. Synthesis of Compound X and its analogs confirmed this hypothesis, with Compound X demonstrating a 10-fold increase in potency in biochemical assays.
-
Preclinical Evaluation: In cell-based assays, Compound X showed potent inhibition of cancer cell proliferation in cell lines overexpressing the target kinase. In animal models, Compound X demonstrated significant tumor growth inhibition with a favorable pharmacokinetic profile, including good oral bioavailability and a longer half-life compared to the initial hit compound, likely due to the increased metabolic stability conferred by the cyclopropyl group.
This hypothetical case study illustrates how the strategic incorporation of a cyclopropane ring can be a key step in the optimization of a lead compound, ultimately leading to a promising preclinical candidate.
Conclusion
The 2-substituted acrylate derivatives containing cyclopropane rings represent a promising class of compounds for drug discovery. The unique structural and electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. A thorough understanding of the synthetic methodologies for their preparation, coupled with a rational approach to structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this exciting class of compounds. As our understanding of the subtle yet profound effects of the cyclopropyl group continues to grow, we can expect to see an increasing number of drug candidates featuring this remarkable structural motif progressing through the drug development pipeline.
References
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society. [Link]
-
General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. [Link]
-
Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates. Drexel University. [Link]
-
1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
-
trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry. [Link]
-
Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. ACS Catalysis. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Rhodium-Catalyzed Enantio- and Regioselective Allylation of In-doles with gem-Difluorinated Cyclopropanes. ChemRxiv. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]
-
Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology and synthesis. Journal of Medicinal Chemistry. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Advances in reversible covalent kinase inhibitors. Chemical Society Reviews. [Link]
-
Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes. Angewandte Chemie International Edition. [Link]
-
Considerations in Pursuing Reaction Scope Generality. The Doyle Group - UCLA. [Link]
-
C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Chemical structures, the pKA and log P values of investigated com pounds. ResearchGate. [Link]
-
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Michael Reactions for Enantioselective Ring Construction. Organic Chemistry Portal. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
-
pKa – LogP plot for methoxy‐substituted carboxylic acids and their... ResearchGate. [Link]
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]
Sources